5-[(2-methoxyphenoxy)methyl]-N-(4-pyridyl)-2-furamide
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Overview
Description
5-[(2-methoxyphenoxy)methyl]-N-(4-pyridyl)-2-furamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a furan ring, a pyridine ring, and a methoxyphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-methoxyphenoxy)methyl]-N-(4-pyridyl)-2-furamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 2-methoxyphenol with formaldehyde to form 2-methoxyphenoxymethanol. This intermediate is then reacted with 4-pyridinecarboxylic acid to yield the desired product. The reaction conditions often involve the use of solvents such as methanol or ethanol and catalysts like sulfuric acid or hydrochloric acid to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
5-[(2-methoxyphenoxy)methyl]-N-(4-pyridyl)-2-furamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
5-[(2-methoxyphenoxy)methyl]-N-(4-pyridyl)-2-furamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of 5-[(2-methoxyphenoxy)methyl]-N-(4-pyridyl)-2-furamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-methoxy-5-((phenylamino)methyl)phenol
- 2-{2-[(4-methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
Compared to similar compounds, 5-[(2-methoxyphenoxy)methyl]-N-(4-pyridyl)-2-furamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its furan and pyridine rings, along with the methoxyphenoxy group, contribute to its versatility in various applications.
Properties
Molecular Formula |
C18H16N2O4 |
---|---|
Molecular Weight |
324.3 g/mol |
IUPAC Name |
5-[(2-methoxyphenoxy)methyl]-N-pyridin-4-ylfuran-2-carboxamide |
InChI |
InChI=1S/C18H16N2O4/c1-22-15-4-2-3-5-16(15)23-12-14-6-7-17(24-14)18(21)20-13-8-10-19-11-9-13/h2-11H,12H2,1H3,(H,19,20,21) |
InChI Key |
DJALHOOGNUAXQF-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1OCC2=CC=C(O2)C(=O)NC3=CC=NC=C3 |
Canonical SMILES |
COC1=CC=CC=C1OCC2=CC=C(O2)C(=O)NC3=CC=NC=C3 |
Origin of Product |
United States |
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